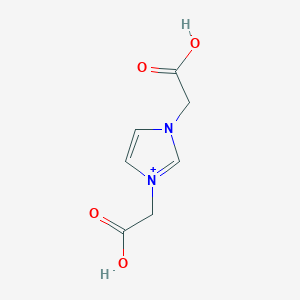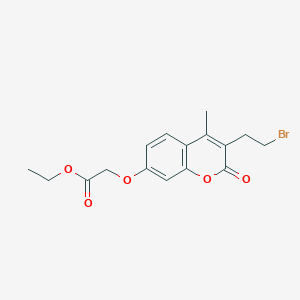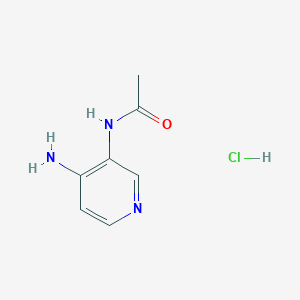![molecular formula C₁₆H₁₇N₃O₃S B1145636 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid CAS No. 182004-64-4](/img/no-structure.png)
2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid, also known as NMPC, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism Of Action
The mechanism of action of 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid is not fully understood, but it is believed to involve the scavenging of ROS and the modulation of inflammatory pathways. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid has been found to have a variety of biochemical and physiological effects, including the inhibition of ROS production, the modulation of inflammatory pathways, and the activation of the Nrf2 pathway. This compound has also been shown to have neuroprotective effects and to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid in lab experiments is its ability to act as a fluorescent probe for detecting ROS in cells. This compound is also relatively easy to synthesize and has been shown to have low toxicity. However, one of the limitations of using 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid, including the development of more effective methods for synthesizing this compound and the investigation of its potential use in the treatment of a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid and to identify any potential side effects or limitations associated with its use.
Synthesis Methods
The synthesis of 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid involves several steps, including the reaction of 4-nitrobenzyl alcohol with 4-methoxyphenylacetonitrile to form 4-[(4-nitrophenyl)methoxy]phenylacetonitrile. This intermediate is then reacted with ethyl chloroformate to form the corresponding ester, which is subsequently treated with thiourea to form the carbamimidothioic acid derivative.
Scientific Research Applications
2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of a variety of diseases and conditions.
properties
CAS RN |
182004-64-4 |
|---|---|
Product Name |
2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid |
Molecular Formula |
C₁₆H₁₇N₃O₃S |
Molecular Weight |
331.39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)



![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)